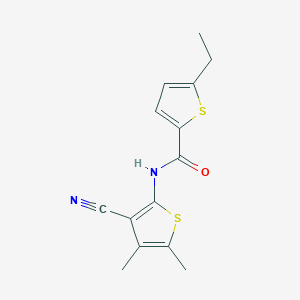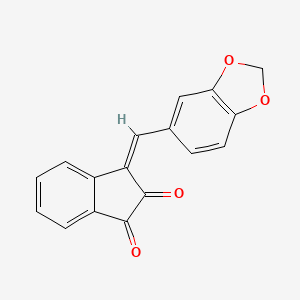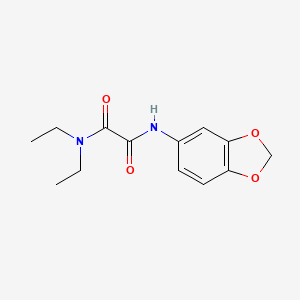
N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide
Overview
Description
N-1,3-benzodioxol-5-yl-N,N-diethylethanediamide, also known as MDMA or ecstasy, is a psychoactive substance that has gained popularity among recreational drug users. However, beyond its illicit use, MDMA has been studied for its potential therapeutic effects in treating various mental health disorders. In
Mechanism of Action
N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide acts on various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It primarily increases the release of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep. The increased serotonin levels are believed to be responsible for the emotional and social effects of this compound, including empathy, euphoria, and sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are associated with stress and social bonding, respectively. In high doses, this compound can cause dehydration, hyperthermia, and serotonin syndrome, which can be life-threatening.
Advantages and Limitations for Lab Experiments
N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide has several advantages for lab experiments, including its ability to increase social behavior and emotional openness in animal models. However, its psychoactive effects and potential for abuse make it difficult to control for confounding variables in human studies. Additionally, the use of this compound in research is highly regulated and requires strict ethical considerations.
Future Directions
There are several future directions for N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide research, including exploring its potential therapeutic effects in treating other mental health disorders, such as addiction and autism. Researchers are also investigating the use of this compound in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy. Furthermore, there is ongoing research on the neurobiological mechanisms underlying the effects of this compound, which could lead to the development of new treatments for mental health disorders.
Conclusion:
This compound is a psychoactive substance that has gained popularity among recreational drug users. However, beyond its illicit use, this compound has been studied for its potential therapeutic effects in treating various mental health disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound research have been discussed in this paper. While there is still much to learn about the effects of this compound, its potential for improving mental health outcomes is promising.
Scientific Research Applications
N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide has been studied for its potential therapeutic effects in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown that this compound-assisted psychotherapy can significantly reduce the symptoms of PTSD and improve the quality of life of patients. This compound is believed to enhance the therapeutic process by increasing empathy, reducing fear, and promoting emotional openness.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-15(4-2)13(17)12(16)14-9-5-6-10-11(7-9)19-8-18-10/h5-7H,3-4,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVTXWSWYNLOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)
![6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4723601.png)
![ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4723606.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4723615.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4723617.png)
![N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4723619.png)
![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
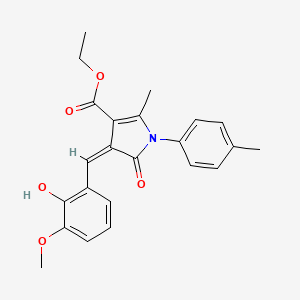
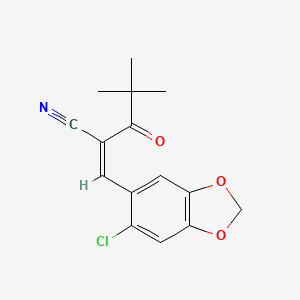
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)

